N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c26-19(25-12-6-10-15-7-4-5-11-17(15)25)14-29-21-24-23-18(28-21)13-22-20(27)16-8-2-1-3-9-16/h1-5,7-9,11H,6,10,12-14H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDNVJNZXGTVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multi-step reactions starting from easily available precursors
Industrial Production Methods: : Industrial synthesis might employ large-scale batch reactors with specific controls for pressure and temperature to optimize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically at the sulfur atom within the oxadiazole ring.
Reduction: : Reduction reactions might target the oxo group in the quinoline moiety, leading to the formation of various derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: : Sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: : Various halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed: : The products depend on the reaction conditions but typically include oxidized or reduced derivatives and substituted analogs with modifications at the quinoline or benzamide groups.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing 1,3,4-oxadiazole derivatives exhibit promising anticancer activity. A study focused on the synthesis of quinoline-oxadiazole hybrids demonstrated their potential as anti-proliferative agents targeting Epidermal Growth Factor Receptor (EGFR) pathways. These compounds showed significant inhibition of cancer cell lines in vitro, suggesting their potential for further development as anticancer drugs .
Antimicrobial Activity
The compound also shows antimicrobial properties. Its structure allows it to inhibit microbial DNA gyrase, which is crucial for bacterial replication. The effectiveness against both Gram-positive and Gram-negative bacteria has been documented in several studies. For example, derivatives containing the oxadiazole moiety have been linked to enhanced antibacterial activity .
Synthesis and Characterization
The synthesis of N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
- Anticancer Study : In a recent study, a series of quinoline-based oxadiazole derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines. The results indicated that these compounds inhibited cell growth effectively through apoptosis induction .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of similar oxadiazole derivatives against common pathogens. The results demonstrated that certain derivatives exhibited significant antibacterial activity, making them candidates for further development as therapeutic agents .
Data Table: Summary of Biological Activities
| Activity Type | Compound Type | Target | Result |
|---|---|---|---|
| Anticancer | Quinoline-Oxadiazole Hybrids | EGFR | Significant inhibition observed |
| Antimicrobial | Oxadiazole Derivatives | Bacterial DNA Gyrase | Effective against multiple strains |
Mechanism of Action
Mechanism: : The compound’s mechanism of action largely depends on its specific application. For instance, in biological systems, it may interact with specific enzymes or receptors, altering their activity.
Molecular Targets and Pathways: : Possible targets include various enzyme active sites or receptor binding sites, influencing pathways related to inflammation, infection, or other cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Ring Systems
The 1,3,4-oxadiazole ring in the target compound distinguishes it from thiadiazole-based analogs (e.g., N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, 4). Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, whereas thiadiazoles often exhibit enhanced electronic properties due to sulfur’s polarizability .
Substituent Variations
- Dihydroquinoline vs. Piperidine/Indole: The 3,4-dihydroquinoline group may confer unique lipophilicity and π-stacking interactions compared to piperidine (in 4) or indole (in 1). Indole-containing oxadiazoles in 1 demonstrated anticancer activity via kinase inhibition, suggesting the target compound’s dihydroquinoline could modulate similar pathways .
- Thioether Linkers : The thioether in the target compound is analogous to derivatives in 4 and 7 , which enhance solubility and bioavailability. For instance, 7 (CAS: 1356861-64-7) uses a thioethyl bridge to connect thiadiazole rings, improving membrane permeability .
Table 1: Pharmacological Profiles of Structural Analogs
Critical Analysis of Structural and Functional Trade-offs
- Oxadiazole vs. Thiadiazole : Oxadiazoles (target compound, 1 ) may offer better metabolic stability, while thiadiazoles (4 , 8 ) provide stronger electronic interactions for enzyme targeting .
- Dihydroquinoline vs. Smaller Heterocycles: The dihydroquinoline’s bulkiness could hinder binding in some targets but improve selectivity for others (e.g., quinoline-binding kinases) .
Biological Activity
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining elements of benzamide and oxadiazole, with a dihydroquinoline moiety that enhances its biological activity. The structural formula can be represented as follows:
Research indicates that compounds containing oxadiazole derivatives often exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit specific enzymes that are crucial for cell proliferation.
- Induction of Apoptosis : The presence of the quinoline structure may enhance pro-apoptotic signaling pathways.
- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.
Anticancer Activity
Several studies have evaluated the anticancer properties of similar compounds. For instance:
- A compound with a related structure demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity .
- Another study highlighted that derivatives with oxadiazole exhibited significant inhibition of RET kinase activity, which is implicated in various cancers .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N/A | MCF-7 | 1.2 | Apoptosis induction |
| N/A | Panc-1 | 1.4 | Cell cycle arrest |
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by findings that related benzamide derivatives showed varying degrees of inhibitory effects against bacterial strains. For example:
- The minimum inhibitory concentration (MIC) for certain oxadiazole derivatives was comparable to established antibiotics like ciprofloxacin .
Case Studies
- Study on Dihydroquinoline Derivatives : A study focusing on similar dihydroquinoline compounds found significant anti-proliferative effects against various cancer cell lines, suggesting that modifications to the structure could enhance efficacy .
- Oxadiazole Derivatives in Cancer Therapy : Research involving oxadiazole compounds demonstrated their ability to inhibit tumor growth in vivo models, supporting their further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, refluxing 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with anhydrous potassium carbonate in dry acetone, followed by coupling with a benzamide derivative containing a reactive thiol group. Purification involves recrystallization from ethanol or methanol .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Characterization (IR/NMR/MS) |
|---|---|---|---|
| 1 | K₂CO₃, acetone, reflux | 70–85 | IR: S-H stretch at 2550 cm⁻¹; NMR: δ 7.5–8.3 (aromatic protons) |
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Confirm the presence of amide (C=O, ~1650 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) groups.
- NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm) and methylene linkages (δ 3.5–4.5 ppm).
- Mass Spectrometry : Verify molecular ion peaks matching the exact mass (e.g., m/z 438.12 for C₂₂H₂₂N₄O₃S) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology : Screen for anticancer activity using MTT assays on cancer cell lines (e.g., MCF-7, HepG2). Assess pro-apoptotic effects via flow cytometry (Annexin V/PI staining) and cell cycle arrest (propidium iodide staining) .
Advanced Research Questions
Q. How does the substitution pattern on the oxadiazole and dihydroquinoline moieties influence bioactivity?
- Methodology : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the benzamide or dihydroquinoline rings. Compare IC₅₀ values in cytotoxicity assays and correlate with Hammett constants (σ) for structure-activity relationships (SAR) .
- Data Contradiction : Some studies show nitro groups enhance anticancer activity, while others report reduced solubility as a trade-off .
Q. What computational strategies can predict binding modes of this compound with target proteins?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against validated targets like PFOR enzyme or tubulin. Validate using MD simulations (GROMACS) to assess binding stability. Reference crystal structures (PDB: 1H2Z for PFOR) .
- Key Finding : The oxadiazole sulfur forms hydrogen bonds with Arg158 in PFOR, while the dihydroquinoline moiety interacts with hydrophobic pockets .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodology : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals. For example, distinguish between oxadiazole-linked methylene (δ 4.2–4.5 ppm) and dihydroquinoline protons (δ 2.8–3.2 ppm) .
- Case Study : In , single-crystal X-ray diffraction confirmed the amide conformation, resolving ambiguities in NMR assignments .
Methodological Challenges and Solutions
Q. What strategies improve low yields in the final coupling step?
- Solution : Optimize solvent polarity (e.g., switch from acetone to DMF) and use coupling agents like EDCI/HOBt. Monitor reaction progress via TLC with iodine vapor visualization .
Q. How to address poor solubility in biological assays?
- Solution : Derivatize with polar groups (e.g., -OH, -COOH) or formulate as nanoparticles using PLGA-PEG carriers. Confirm stability via dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
